TP-472 is a small molecule inhibitor specifically targeting the bromodomain-containing proteins BRD7 and BRD9. This compound has garnered attention for its potential therapeutic applications, particularly in oncology, due to its ability to inhibit tumor growth in various cancer models, including melanoma. The compound exhibits a significant selectivity for BRD9 over other members of the bromodomain family, making it a valuable candidate for further research and development in cancer therapeutics.
TP-472 was identified through chemical genetic screening as a potent inhibitor of BRD9 and BRD7. It is classified as an epigenetic regulator due to its role in modulating protein interactions that influence gene expression. The compound has been utilized in various studies to explore its effects on tumor growth and signaling pathways associated with cancer progression, particularly in melanoma and uterine leiomyosarcoma (uLMS) models .
The synthesis of TP-472 involves several key steps that can vary depending on the specific protocols used by different laboratories. While detailed synthetic routes are often proprietary, general methods for synthesizing small molecule inhibitors like TP-472 typically include:
Technical details regarding the exact synthesis of TP-472 have not been extensively published, but its characterization often includes techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm structural integrity.
The molecular structure of TP-472 is characterized by its specific binding affinity to BRD9, with a dissociation constant () of approximately 33 nM. The compound's structure allows it to effectively interact with the acetyl-lysine binding site of bromodomains, which is crucial for its inhibitory action.
TP-472 primarily functions through competitive inhibition within the bromodomain family. Its mechanism involves binding to the acetyl-lysine site on BRD9 and BRD7, preventing these proteins from interacting with their target histones or transcription factors.
The mechanism of action for TP-472 involves several biological processes:
TP-472 exhibits several notable physical and chemical properties:
TP-472 has shown promise in various scientific applications:
BRD9 functions as a stable subunit of the non-canonical SWI/SNF chromatin remodeling complex known as ncBAF, distinguished by its unique composition including GLTSCR1 and BRD9 itself [2]. This complex governs nucleosome positioning and chromatin architecture at specific genomic loci, particularly those rich in transcriptional start sites and enhancer regions. Similarly, BRD7 operates within the PBAF variant of the SWI/SNF complex, contributing to its targeting specificity and regulatory functions. Both proteins employ their bromodomains to recognize and bind acetylated lysine residues on histone tails, predominantly H3K27ac and H3K14ac marks associated with active transcription. This molecular recognition serves as a recruitment signal, positioning their associated remodeling complexes to modulate chromatin accessibility through ATP-dependent nucleosome sliding and eviction [8].
The functional consequences of BRD9/7-mediated chromatin remodeling extend to transcriptional regulation of genes fundamental to cell identity and proliferation. Research in uterine leiomyosarcoma (uLMS) demonstrates BRD9 overexpression compared to normal myometrium, correlating with aberrant activation of proliferation networks and ECM deposition genes. Mechanistically, BRD9 occupancy at promoter regions facilitates the assembly of transcriptional machinery, including RNA polymerase II and associated co-activators. Depletion or inhibition of BRD9 disrupts this regulatory circuitry, leading to transcriptional reprogramming that impacts critical biological pathways [7] [8]. The structural conservation between BRD9 and BRD7 bromodomains suggests overlapping functions, yet their distinct complex associations indicate nuanced regulatory roles in cellular homeostasis.
Table 1: BRD Protein Functional Characteristics in Chromatin Regulation
Bromodomain Protein | Chromatin Complex | Primary Recognition Marks | Transcriptional Function |
---|---|---|---|
BRD9 | ncBAF (SWI/SNF variant) | H3K14ac, H3K27ac | Activates proliferation and ECM genes |
BRD7 | PBAF (SWI/SNF variant) | H3K14ac, H3K27ac | Tumor suppressor activities; regulatory roles |
Other BRDs (e.g., BRD4) | Transcriptional super-enhancers | H3K27ac, H4K5ac | Master regulators of oncogene expression |
The therapeutic targeting of BRD7/9 stems from compelling evidence of their involvement in oncogenic processes across diverse malignancies. In malignant melanoma, an epigenetic drug screen encompassing 32 compounds identified TP-472 as the most potent inhibitor of melanoma cell growth, outperforming inhibitors targeting other epigenetic regulators. Transcriptomic profiling revealed that TP-472 treatment significantly downregulated extracellular matrix (ECM) genes, including integrins, collagens, and fibronectins – components essential for tumor-stroma interactions and pro-survival signaling [3]. Functional pathway analyses demonstrated these ECM constituents participate in oncogenic signaling circuits that sustain melanoma proliferation and therapeutic resistance. Simultaneously, TP-472 treatment upregulated pro-apoptotic factors (e.g., BAX, MDM2, CDKN1A), shifting the cellular balance toward apoptosis in BRAF-mutant melanoma cell lines (M14, SKMEL-28, A375, A2058) [4].
Beyond melanoma, BRD9 dysregulation manifests in uterine pathologies. In uterine fibroids (UFs), BRD9 inhibition by TP-472 reduced ECM deposition – a hallmark feature contributing to fibroid growth and symptomatology. RNA-seq analyses demonstrated altered expression of genes governing cell cycle progression, E2F targets, and m6A RNA methylation, indicating broad epigenetic reprogramming effects [7]. Similarly, in the aggressive uterine leiomyosarcoma (uLMS), BRD9 is aberrantly overexpressed compared to adjacent myometrium. Inhibition with TP-472 induced cell cycle arrest and apoptosis in uLMS cell lines, further validating BRD9 as a therapeutically relevant target [8]. The synthetic vulnerability created by BRD9 dependency in these malignancies underscores the rationale for pharmacological intervention.
Table 2: Oncogenic Pathways Modulated by BRD9/7 Inhibition
Malignancy | Key Dysregulated Processes | TP-472 Mediated Effects | Validated Molecular Changes |
---|---|---|---|
Malignant Melanoma | ECM-mediated signaling; Apoptosis evasion | Downregulation of integrins/collagens; Pro-apoptotic gene activation | ↓ ECM genes; ↑ BAX, MDM2, CDKN1A |
Uterine Fibroids | Excessive ECM deposition; Proliferation | Reduced collagen/fibronectin; Cell cycle arrest | ↓ ECM-related genes; Cell cycle pathway alteration |
Uterine Leiomyosarcoma | BRD9 overexpression; Proliferation | Apoptosis induction; Cell cycle arrest | ↓ Proliferation markers; ↑ Apoptotic markers |
TP-472 (molecular formula: C₂₀H₁₉N₃O₂; molecular weight: 333.38 g/mol) emerged from collaborative efforts between Takeda Pharmaceuticals and the Structural Genomics Consortium (SGC) as a next-generation chemical probe targeting BRD9 and BRD7 bromodomains. Its development addressed limitations of earlier inhibitors, offering a distinct chemotype with enhanced pharmacological properties [2]. Biophysical characterization through isothermal titration calorimetry (ITC) revealed exceptional binding affinity for BRD9 (Kd = 33 nM) and significant affinity for BRD7 (Kd = 340 nM), with >30-fold selectivity over other bromodomains in the human proteome [1] [4]. This selectivity profile minimizes off-target effects, a critical consideration for mechanistic studies and therapeutic applications. Cellular potency was demonstrated through a BRD9 NanoBRET assay (EC₅₀ = 320 nM), confirming target engagement in a physiological environment [2] [4].
A defining feature of TP-472 is its structurally matched negative control, TP-472N, designed to differentiate on-target effects from non-specific pharmacological activities. TP-472N exhibits negligible binding affinity for BRD9 (>20 μM) and other bromodomains, providing an essential experimental tool for validating BRD9/7-specific phenotypes [2]. Beyond its favorable in vitro profile, TP-472 demonstrates compatible pharmacokinetics for cellular and in vivo applications, including solubility in DMSO (>100 mg/mL) sufficient for in vitro assays and demonstrated efficacy in mouse xenograft models [4] [6]. Its synthetic tractability further enhances its utility as a chemical probe for broad research applications. These combined attributes distinguish TP-472 from earlier-generation BRD9 inhibitors like I-BRD9, offering a versatile tool for epigenetic target validation across disease contexts.
Table 3: Comparative Profile of TP-472 vs. Other BRD9 Inhibitors
Property | TP-472 | I-BRD9 | GNE-375 | TP-472N (Negative Control) |
---|---|---|---|---|
BRD9 Kd/IC₅₀ | 33 nM (Kd) | ~100 nM (IC₅₀) | 5 nM (IC₅₀) | >20 µM |
BRD7 Kd/IC₅₀ | 340 nM (Kd) | Low selectivity reported | Not widely reported | >20 µM |
Selectivity over other BRDs | >30-fold (except BRD7) | Moderate | High | Inactive |
Cell Active (EC₅₀) | 320 nM (NanoBRET) | ~500 nM | ~10 nM | Inactive |
Key Advantages | Dual BRD9/7 probe; In vivo PK; Paired negative control | Early probe; Validated in leukemia | Exceptional potency | Essential for control experiments |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7